(5E)-3-(Prop-2-EN-1-YL)-5-[(pyridin-3-YL)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC14527605
Molecular Formula: C12H10N2OS2
Molecular Weight: 262.4 g/mol
* For research use only. Not for human or veterinary use.
![(5E)-3-(Prop-2-EN-1-YL)-5-[(pyridin-3-YL)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one -](/images/structure/VC14527605.png)
Specification
Molecular Formula | C12H10N2OS2 |
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Molecular Weight | 262.4 g/mol |
IUPAC Name | (5E)-3-prop-2-enyl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C12H10N2OS2/c1-2-6-14-11(15)10(17-12(14)16)7-9-4-3-5-13-8-9/h2-5,7-8H,1,6H2/b10-7+ |
Standard InChI Key | LWSCLWGYXQLKQQ-JXMROGBWSA-N |
Isomeric SMILES | C=CCN1C(=O)/C(=C\C2=CN=CC=C2)/SC1=S |
Canonical SMILES | C=CCN1C(=O)C(=CC2=CN=CC=C2)SC1=S |
Introduction
Structural and Chemical Features
Core Architecture and Substituent Roles
The compound’s structure is defined by a 1,3-thiazolidin-4-one ring system with critical modifications:
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C2 Position: A sulfanylidene (thione) group enhances electrophilicity, enabling interactions with nucleophilic residues in biological targets .
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N3 Position: A prop-2-en-1-yl (allyl) group contributes to lipophilicity, potentially improving membrane permeability .
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C5 Position: A (pyridin-3-yl)methylidene group introduces aromaticity and hydrogen-bonding capability, which may direct selectivity toward enzymes with hydrophobic or metal-ion-containing active sites .
The (5E) configuration denotes the trans geometry of the exocyclic double bond, which stabilizes the molecule through conjugation with the thiazolidinone carbonyl group .
Synthesis and Modification Strategies
Key Synthetic Pathways
Synthesis of this derivative aligns with established methods for 5-ene-4-thiazolidinones:
Knoevenagel Condensation
The pyridinylidene group is introduced via condensation of pyridine-3-carbaldehyde with a preformed 2-sulfanylidene-1,3-thiazolidin-4-one core. For example:
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Core Preparation: Reaction of allylamine with carbon disulfide and chloroacetic acid yields 3-allyl-2-sulfanylidene-1,3-thiazolidin-4-one .
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C5 Modification: Knoevenagel condensation with pyridine-3-carbaldehyde under basic conditions (e.g., piperidine in ethanol) forms the exocyclic double bond .
Multicomponent Reactions
One-pot protocols streamline synthesis:
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A mixture of allylamine, pyridine-3-carbaldehyde, mercaptoacetic acid, and a catalyst (e.g., Bi(SCH₂COOH)₃) under solvent-free conditions yields the target compound .
Structural Optimization Trends
Modifications to enhance activity or reduce PAINS behavior include:
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C5 Complexity: Introducing bulky substituents on the pyridinylidene moiety to sterically hinder non-specific interactions .
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N3 Functionalization: Replacing the allyl group with carboxyl-containing fragments to improve solubility .
Cell Line | IC₅₀ (µM) | Proposed Target | Citation |
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MCF-7 (breast) | 12.3 | Carbonic anhydrase IX | |
A549 (lung) | 18.7 | Topoisomerase II |
Antimicrobial Properties
Preliminary studies indicate activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), possibly via disruption of microbial redox homeostasis .
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
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C5 Pyridinylidene Group:
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N3 Allyl Group:
Mitigating PAINS Behavior
Strategies to reduce promiscuity include:
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Hybridization: Conjugating the thiazolidinone core with pharmacophores targeting specific receptors (e.g., kinase inhibitors) .
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Prodrug Design: Masking the thione group with hydrolyzable esters to minimize off-target reactions .
Future Directions and Challenges
Target Identification
Advanced proteomic studies are needed to map interaction partners, particularly enzymes with nucleophilic cysteine or lysine residues .
Toxicity Profiling
In vivo studies must address:
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